molecular formula C9H9FO B1455477 3-(2-Fluorophenyl)prop-2-en-1-ol CAS No. 807369-87-5

3-(2-Fluorophenyl)prop-2-en-1-ol

Cat. No. B1455477
M. Wt: 152.16 g/mol
InChI Key: ZQROESOVOUHBGC-HWKANZROSA-N
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Description

“3-(2-Fluorophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9FO. It is also known as (E)-3-(2-fluorophenyl)prop-2-en-1-ol .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Molecular Structure Characterization : The molecular structure of 3-(2-Fluorophenyl)prop-2-en-1-ol and related compounds has been extensively studied. For instance, the structural properties and quantum chemical analysis of related chalcone derivatives have been conducted, revealing insights into molecular geometry and spectral properties (Zaini et al., 2018).

  • Spectroscopic Techniques Application : Spectroscopic techniques like FT-IR, NMR, UV-Visible, and X-ray diffraction have been employed for characterizing compounds structurally similar to 3-(2-Fluorophenyl)prop-2-en-1-ol (Chavan & Gop, 2016). These methods are crucial for understanding the physical and chemical properties of these compounds.

Optical and Nonlinear Properties

  • Nonlinear Optical Properties : Compounds similar to 3-(2-Fluorophenyl)prop-2-en-1-ol have been studied for their nonlinear optical properties. For example, the third-order nonlinear optical properties of related chalcone derivatives have been experimentally investigated, showing potential for optical limiting applications (Ekbote et al., 2017).

  • Photophysical Properties : The spectral behavior and photophysical parameters of similar compounds have been examined in different media, providing insights into their photostability and photophysical characteristics, essential for applications in photonics and optoelectronics (Pannipara et al., 2015).

Potential Applications in Organic Electronics

  • Organic Solar Cell Material : Certain derivatives of 3-(2-Fluorophenyl)prop-2-en-1-ol have been explored as synthesized dyes for organic solar cell materials. Their structural and electronic properties make them suitable for such applications, enhancing the performance of solar cells (Anizaim et al., 2020).

  • Optoelectronic Devices : The compounds structurally related to 3-(2-Fluorophenyl)prop-2-en-1-ol have potential applications in optoelectronic devices. Their unique molecular structures and properties make them suitable candidates for use in light-emitting diodes and liquid crystal displays (Hegde et al., 2013).

Future Directions

A study on a similar compound, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, suggests that it can be considered as a nonlinear optical material . This indicates potential future directions for the study and application of “3-(2-Fluorophenyl)prop-2-en-1-ol”.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQROESOVOUHBGC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Fluorophenyl)prop-2-EN-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Chen, Z Jiang, Q Zhang, G Wang, QH Chen - Molecules, 2020 - mdpi.com
Zampanolide is a promising microtubule-stabilizing agent (MSA) with a unique chemical structure. It is superior to the current clinically used MSAs due to the covalent nature of its …
Number of citations: 7 www.mdpi.com
H Huang - 2017 - search.proquest.com
Radical cyclisation and cyclisation cascades are a powerful synthetic approach for the formation of multiple carbon-carbon bonds to generate complex carbo and heterocyclic …
Number of citations: 4 search.proquest.com
A Mishra, S Hutait, S Bhowmik, N Rastogi, R Roy… - …, 2010 - thieme-connect.com
The synthesis of a variety of annulated triazoles and tetrazoles from differently substituted allyl azides, afforded from the Baylis-Hillman adduct of acrylates, using intramolecular …
Number of citations: 10 www.thieme-connect.com

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